molecular formula C19H31N3O B15056810 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

Cat. No.: B15056810
M. Wt: 317.5 g/mol
InChI Key: FRGJTDSUAZVNOE-ZENAZSQFSA-N
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Description

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, an amino group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with an amine.

    Addition of the Amino Group: The amino group can be introduced through reductive amination or other suitable methods.

    Final Assembly: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
  • 2-amino-1-[(2S)-2-[[benzyl(propyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

Uniqueness

The uniqueness of 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C19H31N3O/c1-4-21(13-16-9-6-5-7-10-16)14-17-11-8-12-22(17)19(23)18(20)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17-,18?/m0/s1

InChI Key

FRGJTDSUAZVNOE-ZENAZSQFSA-N

Isomeric SMILES

CCN(C[C@@H]1CCCN1C(=O)C(C(C)C)N)CC2=CC=CC=C2

Canonical SMILES

CCN(CC1CCCN1C(=O)C(C(C)C)N)CC2=CC=CC=C2

Origin of Product

United States

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